molecular formula C10H19NO B13058710 2-{Bicyclo[2.2.1]heptan-2-yl}-2-methoxyethan-1-amine

2-{Bicyclo[2.2.1]heptan-2-yl}-2-methoxyethan-1-amine

Cat. No.: B13058710
M. Wt: 169.26 g/mol
InChI Key: DLEREDKAPHFINO-UHFFFAOYSA-N
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Description

Product Overview 2-{Bicyclo[2.2.1]heptan-2-yl}-2-methoxyethan-1-amine is an organic compound with the molecular formula C10H19NO and a molecular weight of 169.26 g/mol [ ]. It features a bicyclo[2.2.1]heptane (norbornane) scaffold, a structure known for its rigidity and significant internal strain, which is of high interest in advanced materials science [ ]. The norbornane system is bridged by a methoxy group to a terminal amine, making this compound a valuable bifunctional building block for synthetic chemistry. Research Applications and Value The primary research value of this compound lies in its potential as a precursor for the synthesis of more complex chemical architectures. The strained norbornane system is being investigated for the development of high-energy-density materials, such as specialized fuel components, due to the substantial energy stored in its bent carbon-carbon bonds [ ]. Furthermore, the norbornane core is a common motif in medicinal chemistry for constructing novel pharmacophores, and in polymer science for creating polymers with unique mechanical and thermal properties. While the specific mechanism of action for this exact molecule may be undefined, compounds based on the strained bicyclo[2.2.1]heptane structure have been shown to exhibit biological activity, including genotoxic effects in bacterial studies, potentially through indirect mechanisms such as the generation of reactive oxygen species that cause DNA damage [ ]. This highlights its utility in toxicological research and stress response studies. Handling and Safety This chemical is intended for research purposes in a controlled laboratory environment. It is not for human or veterinary diagnostic use, nor for personal use. Researchers should consult the safety data sheet (SDS) for proper handling, storage, and disposal information. Related norbornane amines can be corrosive and cause severe skin burns and eye damage, underscoring the need for appropriate personal protective equipment (PPE) [ ].

Properties

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

2-(2-bicyclo[2.2.1]heptanyl)-2-methoxyethanamine

InChI

InChI=1S/C10H19NO/c1-12-10(6-11)9-5-7-2-3-8(9)4-7/h7-10H,2-6,11H2,1H3

InChI Key

DLEREDKAPHFINO-UHFFFAOYSA-N

Canonical SMILES

COC(CN)C1CC2CCC1C2

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Reactions

The synthesis of 2-{Bicyclo[2.2.1]heptan-2-yl}-2-methoxyethan-1-amine often involves palladium-catalyzed processes. These reactions are critical for achieving high selectivity and yield of the target compound. Common reagents include palladium catalysts, solvents such as tetrahydrofuran (THF), and bases like potassium carbonate.

Key Steps:

Reaction Conditions:

  • Temperature: Controlled between 50°C and 120°C.
  • Pressure: Atmospheric or slightly elevated pressures.
  • Solvent: Aprotic solvents like THF or dimethylformamide (DMF) are preferred to stabilize intermediates.

Diels-Alder Reaction

A precursor bicyclo[2.2.1]heptane derivative can be synthesized via the Diels-Alder reaction between cyclopentadiene and an olefin such as crotonaldehyde or 2-butene.

Steps:

  • Cyclopentadiene reacts with crotonaldehyde under controlled temperatures (20–150°C) to form an intermediate.
  • Hydrogenation and dehydration follow to yield bicyclo[2.2.1]heptane derivatives.

This method is economical when using inexpensive reactants like cyclopentadiene and trans/cis-2-butene.

Reductive Amination

Reductive amination is an alternative method for introducing the amine group into the bicyclic framework:

  • A ketone derivative (e.g., bicyclo[2.2.1]heptanone) reacts with methoxyethylamine in the presence of a reducing agent such as sodium cyanoborohydride.
  • The reaction is carried out in polar solvents like ethanol or methanol under mild conditions.

Reaction Analysis

Reaction Mechanisms

The mechanisms typically involve:

  • Nucleophilic substitution : Methoxyethylamine replaces halogen atoms in activated bicyclic intermediates.
  • Hydrogenation : Saturates double bonds in intermediates formed during Diels-Alder reactions.
  • Catalytic activation : Palladium facilitates bond formation between the bicyclic framework and functional groups.

Optimization Parameters

To maximize yield:

  • Reaction temperature must be precisely controlled based on catalyst activity.
  • Solvent polarity affects intermediate stability, with aprotic solvents yielding better results.
  • Stoichiometric ratios of reactants ensure complete conversion without side reactions.

Data Table: Key Reaction Parameters

Parameter Palladium-Catalyzed Reaction Diels-Alder Reaction Reductive Amination
Temperature Range 50–120°C 20–150°C Room Temperature
Pressure Atmospheric Atmospheric Atmospheric
Solvent THF, DMF None/Polar Solvents Methanol/Ethanol
Catalyst Palladium Acid Catalyst None
Yield High Moderate High

Notes on Efficiency

Challenges

  • High cost of certain precursors (e.g., crotonaldehyde).
  • Side reactions during hydrogenation or substitution may reduce yield.

Solutions

Using inexpensive reactants like cyclopentadiene or optimizing catalyst concentration can lower costs while improving efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{Bicyclo[2.2.1]heptan-2-yl}-2-methoxyethan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the bicyclic structure.

    Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for oxidation and reduction, and strong nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathways.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-{Bicyclo[2.2.1]heptan-2-yl}-2-methoxyethan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-{Bicyclo[2.2.1]heptan-2-yl}-2-methoxyethan-1-amine exerts its effects involves interactions with molecular targets and pathways. The bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, modulating their activity. The methoxyethanamine group can participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below highlights key differences between the target compound and selected analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
2-{Bicyclo[2.2.1]heptan-2-yl}-2-methoxyethan-1-amine (Target) C₁₀H₁₉NO 169.26 Methoxy group on ethanamine chain Increased polarity; potential for hydrogen bonding
2-{Bicyclo[2.2.1]heptan-2-yl}ethan-1-amine C₉H₁₅N 137.22 Ethylamine chain (no methoxy) Hydrophobic; common intermediate in cyclization reactions
(1R,2R,4S)-rel-Bicyclo[2.2.1]heptan-2-amine C₇H₁₃N 111.18 Stereospecific norbornane core Chiral center enables enantioselective applications
(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)(methyl)amine C₁₀H₁₉N 153.27 Ethyl-methyl substitution Bulky substituents may hinder reactivity; used in ligand design
3-[3-(Aminomethyl)-2-bicyclo[2.2.1]heptanyl]-N-[(4-methoxyphenyl)methyl]propan-1-amine C₂₀H₃₀N₂O 314.47 Methoxyphenyl and aminomethyl groups High molecular weight; applications in receptor-targeted drug design

Biological Activity

2-{Bicyclo[2.2.1]heptan-2-yl}-2-methoxyethan-1-amine, with the CAS number 1935504-52-1, is a compound of interest due to its unique bicyclic structure and potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, toxicity, and relevant case studies.

  • Molecular Formula : C10H19NO
  • Molecular Weight : 169.27 g/mol
  • Structural Features : The bicyclic structure contributes to its unique reactivity and interaction with biological systems.

Pharmacological Effects

Research indicates that compounds with bicyclic structures often exhibit significant pharmacological activities. The specific biological effects of this compound include:

  • Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cell lines, although detailed mechanisms remain to be elucidated.
  • Genotoxicity : Similar compounds have been shown to induce genotoxic effects via the generation of reactive oxygen species (ROS), which can lead to DNA damage and cellular stress responses .

Study on Related Compounds

A notable study focused on the genotoxic effects of a related bicyclo[2.2.1]heptane compound demonstrated that it induced an SOS response in Escherichia coli, indicating significant oxidative stress . This study utilized lux-biosensors to measure luminescence changes in response to various concentrations of the compound, providing insight into its toxicological profile.

Concentration (g/L)Luminescence ResponseStatistical Significance
0Baseline-
1Slight decreasep > 0.05
10Moderate decreasep < 0.01
100Significant decreasep < 0.001

The proposed mechanism for the biological activity of compounds similar to this compound involves:

  • Oxidative Stress : The generation of ROS leads to cellular damage and activates various stress response pathways.
  • DNA Damage : Induction of DNA repair pathways in response to oxidative damage suggests a potential mutagenic risk associated with high concentrations.

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